molecular formula C15H24N2 B1310988 N-(4-Piperidin-1-ylbenzyl)propan-2-amine CAS No. 852180-57-5

N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Cat. No.: B1310988
CAS No.: 852180-57-5
M. Wt: 232.36 g/mol
InChI Key: NDBGEFCTVZDCHP-UHFFFAOYSA-N
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Description

N-(4-Piperidin-1-ylbenzyl)propan-2-amine: is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzyl group, which is further linked to a propan-2-amine moiety. It is primarily used in scientific research and has various applications in organic synthesis and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by reacting 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature.

    Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with isopropylamine. This reaction is usually performed under reflux conditions in a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Piperidin-1-ylbenzyl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often result in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Scientific Research Applications

N-(4-Piperidin-1-ylbenzyl)propan-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, particularly in the development of new drugs.

    Industry: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Piperidin-1-ylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • N-(4-Piperidin-1-ylmethyl)propan-2-amine
  • N-(4-Piperidin-1-ylphenyl)propan-2-amine
  • N-(4-Morpholin-1-ylbenzyl)propan-2-amine

Comparison: N-(4-Piperidin-1-ylbenzyl)propan-2-amine is unique due to its specific structural features, such as the piperidine ring and benzyl group. These features confer distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts .

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBGEFCTVZDCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427643
Record name N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-57-5
Record name N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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